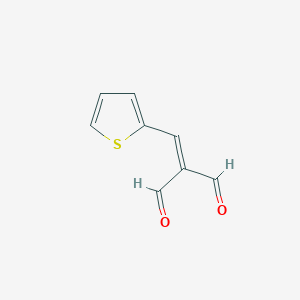
Propanedial, (2-thienylmethylene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanedial, (2-thienylmethylene)-, also known as 2-thienylmethylene propanedial, is an organic compound with the molecular formula C7H4O2S. This compound features a thienyl group attached to a propanedial moiety, making it an interesting subject for various chemical studies due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedial, (2-thienylmethylene)-, typically involves the reaction of thiophene-2-carbaldehyde with malonic acid in the presence of a base. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of thiophene-2-carbaldehyde reacts with the active methylene group of malonic acid to form the desired product.
Industrial Production Methods
While specific industrial production methods for propanedial, (2-thienylmethylene)-, are not well-documented, the general approach would involve large-scale Knoevenagel condensation reactions. The reaction conditions would be optimized to ensure high yield and purity, possibly involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Propanedial, (2-thienylmethylene)-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The thienyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: 2-thienylmethylene propanediol.
Substitution: Various substituted thiophene derivatives.
科学研究应用
Propanedial, (2-thienylmethylene)-, has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of propanedial, (2-thienylmethylene)-, involves its interaction with various molecular targets. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the thienyl group can interact with aromatic residues in biological molecules, affecting their function.
相似化合物的比较
Similar Compounds
Propanedial, (phenyl-2-thienylmethylene)-: Similar structure but with a phenyl group instead of a thienyl group.
Thiophene-2-carbaldehyde: A precursor in the synthesis of propanedial, (2-thienylmethylene)-.
Malonic acid: Another precursor used in the synthesis.
Uniqueness
Propanedial, (2-thienylmethylene)-, is unique due to its combination of a thienyl group and a propanedial moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
属性
CAS 编号 |
82700-54-7 |
|---|---|
分子式 |
C8H6O2S |
分子量 |
166.20 g/mol |
IUPAC 名称 |
2-(thiophen-2-ylmethylidene)propanedial |
InChI |
InChI=1S/C8H6O2S/c9-5-7(6-10)4-8-2-1-3-11-8/h1-6H |
InChI 键 |
DAPOGKYMYCBCBW-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C=C(C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-9-anthrylmethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12028980.png)
![2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1,3-benzodioxol-5-YL)acetamide](/img/structure/B12028985.png)


![Ethyl [({[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]acetate](/img/structure/B12029006.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12029014.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12029019.png)
![(5Z)-3-Butyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12029027.png)

![(3Z)-5-bromo-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12029045.png)
![[1-[(E)-(hexadecanoylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12029050.png)
![4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12029075.png)
![1-(2-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-1H-pyrazole-4-carbaldehyde](/img/structure/B12029077.png)
![3-((5E)-5-{4-[(2-Chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12029082.png)
